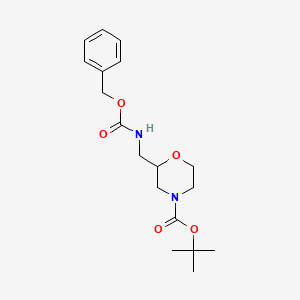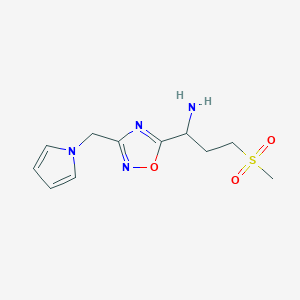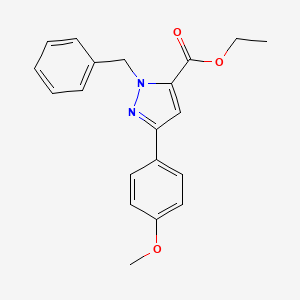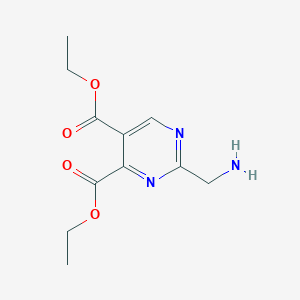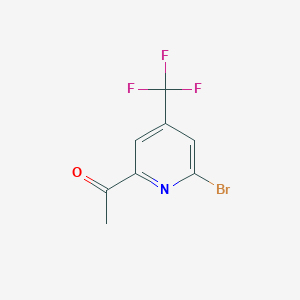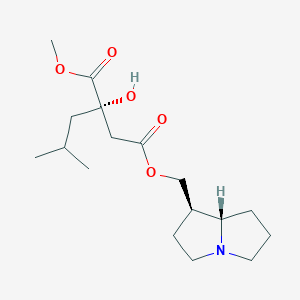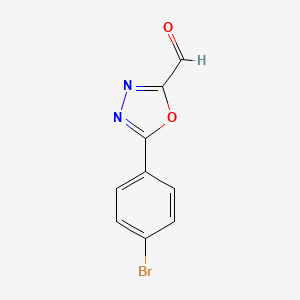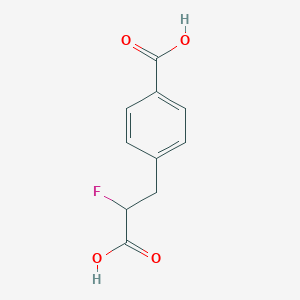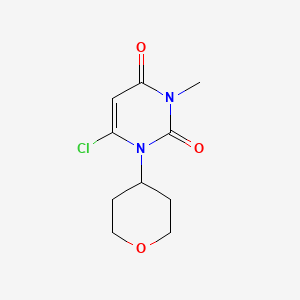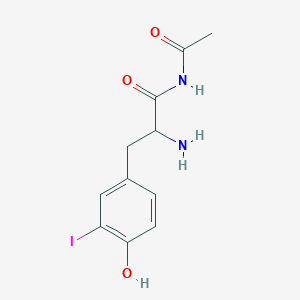![molecular formula C9H14F3N B14863632 8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane](/img/structure/B14863632.png)
8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane is a compound that belongs to the class of spirocyclic amines. This compound is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the trifluoroethyl group adds unique chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane typically involves the reaction of a suitable azaspiro compound with a trifluoroethylating agent. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Scientific Research Applications
8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including non-flammable liquid electrolytes for batteries
Mechanism of Action
The mechanism of action of 8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing spirocyclic compound with different structural features.
2,6-Diazaspiro[3.4]octane: A closely related compound with similar spirocyclic structure but different substituents.
Uniqueness
8-(2,2,2-Trifluoroethyl)-6-azaspiro[3.4]octane is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C9H14F3N |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
8-(2,2,2-trifluoroethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)4-7-5-13-6-8(7)2-1-3-8/h7,13H,1-6H2 |
InChI Key |
FYEDIPHNZDXWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




